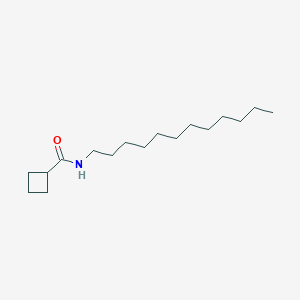

N-dodecylcyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H33NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-dodecylcyclobutanecarboxamide |

InChI |

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-17(19)16-13-12-14-16/h16H,2-15H2,1H3,(H,18,19) |

InChI Key |

QFRXOUHFSIJIDQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)C1CCC1 |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Dodecylcyclobutanecarboxamide

Advanced Synthetic Routes to N-dodecylcyclobutanecarboxamide

The construction of this compound is not typically a one-step process but rather a convergent synthesis where the key precursors, cyclobutanecarboxylic acid and dodecylamine (B51217), are prepared separately and then coupled.

The foundational precursor for the title compound is cyclobutanecarboxylic acid. Its synthesis is a critical first step, with several established and modern routes available.

One of the most traditional and reliable methods begins with the condensation of diethyl malonate with trimethylene bromide (1,3-dibromopropane) using a base like sodium ethoxide. This reaction forms diethyl cyclobutane-1,1-dicarboxylate. Subsequent hydrolysis of the diester to 1,1-cyclobutanedicarboxylic acid, followed by thermal decarboxylation, yields the desired cyclobutanecarboxylic acid. orgsyn.orggeorganics.skwikipedia.org This classical approach provides good yields of the essential cyclobutane (B1203170) precursor.

| Step | Reactants | Product |

|---|---|---|

| 1 | Diethyl malonate + Trimethylene bromide | Diethyl cyclobutane-1,1-dicarboxylate |

| 2 | Diethyl cyclobutane-1,1-dicarboxylate | 1,1-Cyclobutanedicarboxylic acid |

| 3 | 1,1-Cyclobutanedicarboxylic acid | Cyclobutanecarboxylic acid |

More contemporary strategies for forming cyclobutane rings often employ photochemical or transition-metal-catalyzed [2+2] cycloadditions of olefins. mdpi.combaranlab.org These methods are highly versatile and allow for the construction of complex and substituted cyclobutane structures that can be later converted to the carboxylic acid derivative. mdpi.comharvard.edunih.gov For instance, the photocycloaddition of an appropriate ketene (B1206846) acetal (B89532) with ethylene, followed by hydrolysis, could provide a route to the cyclobutanecarboxylic acid core.

The crucial step in the synthesis is the formation of the amide bond between the cyclobutanecarboxylic acid and dodecylamine. A variety of amidation techniques can be employed, ranging from direct condensation to methods involving activation of the carboxylic acid.

A straightforward, solvent-free approach involves the direct heating of a mixture of cyclobutanecarboxylic acid and dodecylamine. ukim.mk This thermal condensation method drives off water to form the amide bond and is notable for its simplicity and low cost, although it may require elevated temperatures (160-180 °C). ukim.mk

For milder reaction conditions and often higher yields, the carboxylic acid is typically activated first. A common and highly effective method is the conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with dodecylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. nih.gov

| Reagent Combination | Method Type | Key Feature |

|---|---|---|

| Heat | Thermal Condensation | Simple, solvent-free. ukim.mk |

| Oxalyl Chloride / SOCl2 then Amine | Acid Activation | High reactivity, mild conditions for amidation step. nih.gov |

| Boronic Acid Catalysts | Catalytic Amidation | Avoids stoichiometric activating agents. researchgate.net |

| Propanephosphonic Acid Anhydride (B1165640) (T3P) | Peptide Coupling Reagent | Low epimerization for chiral substrates. organic-chemistry.org |

Modern organic synthesis offers a plethora of coupling reagents that facilitate amide bond formation under mild conditions. These include boronic acid catalysts researchgate.net and peptide coupling reagents such as n-propanephosphonic acid anhydride (T3P), which are known for their high efficiency and functional group tolerance. organic-chemistry.org

The long, lipophilic dodecyl chain is introduced into the molecule through the use of dodecylamine as the amine component during the amide bond formation step. Dodecylamine, a primary amine, acts as a nucleophile, attacking the activated carbonyl carbon of the cyclobutanecarboxylic acid derivative to form the stable N-substituted amide linkage. chemguide.co.uk The choice of dodecylamine specifically provides the C12 alkyl substituent required for the final this compound structure.

Derivatization and Functionalization of this compound

Once synthesized, this compound can serve as a scaffold for further chemical modification. Derivatization can be targeted at two main sites: the amide nitrogen and the C-H bonds of the cyclobutane ring.

The this compound molecule contains a secondary amide, which has a hydrogen atom attached to the nitrogen. This N-H bond is a site for potential derivatization. Although amides are less reactive than amines, this proton can be replaced under certain conditions. fiveable.me For example, N-alkylation or N-acylation could be performed to yield a tertiary amide or an imide, respectively. Such modifications would significantly alter the molecule's properties, including its hydrogen bonding capability and conformation. nih.gov These transformations typically require strong bases to deprotonate the amide nitrogen, followed by reaction with an alkyl or acyl halide. The introduction of heteroatoms at the nitrogen position can also greatly influence the amide's resonance and pyramidalization at the nitrogen center. nih.gov

The cyclobutane ring itself, while generally considered robust, offers opportunities for advanced functionalization. Traditional methods would require harsh conditions, but modern synthetic chemistry has developed sophisticated C–H functionalization techniques. nih.gov These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with high selectivity. nih.govacs.org

For instance, rhodium(II)-catalyzed reactions can achieve regio- and stereoselective functionalization at different positions of the cyclobutane ring by reacting with diazo compounds. nih.gov This allows for the installation of new ester or aryl groups. Similarly, palladium-catalyzed C-H arylation, sometimes guided by a transient directing group, can introduce aryl substituents onto the cyclobutane core. acs.orgcalstate.edu Furthermore, α-functionalization, which targets the C-H bonds adjacent to the carbonyl group, is another viable strategy, often involving organometallic reagents or metal-catalyzed transformations. mdpi.comresearchgate.net These derivatization methods could generate a library of novel compounds based on the this compound scaffold.

Reaction Mechanism Elucidation in this compound Synthesis

Kinetic Studies of this compound Formation

While specific kinetic data for the formation of this compound is not available in the published literature, the kinetics can be inferred from studies on analogous amide bond formation reactions. luxembourg-bio.comnih.govworktribe.com The reaction rate is typically monitored by techniques such as reaction calorimetry, which measures the heat evolved, or spectroscopic methods like NMR that quantify the concentration of reactants and products over time. luxembourg-bio.comnih.gov

The rate of reaction is influenced by several factors:

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. Activation energies for similar amide bond formations have been determined to be in the range of 2-10 kcal/mol. nih.govacs.org

Solvent: The polarity of the solvent can influence the rate. Solvents with low dielectric constants, such as dichloromethane, are known to minimize side reactions like the formation of N-acylurea. wikipedia.org

pH: When using water-soluble coupling agents like EDC in aqueous media, the pH is a critical parameter. The reaction is typically most efficient under mildly acidic conditions (pH 4-6), which allows for the activation of the carboxylic acid while ensuring a sufficient concentration of the unprotonated, nucleophilic amine. luxembourg-bio.com

A hypothetical data table illustrating the dependence of the initial reaction rate on reactant concentrations is presented below, based on general principles of amide formation kinetics.

| Experiment | [Cyclobutanecarboxylic Acid] (M) | [EDC] (M) | [Dodecylamine] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10⁻⁴ |

Investigation of Intermediates in this compound Reactions

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the synthesis of this compound via carbodiimide (B86325) coupling, the primary intermediate is the O-acylisourea. wikipedia.org However, this species is highly reactive and typically present in low concentrations, making its direct observation challenging.

Its existence is often inferred through the following methods:

Spectroscopic Analysis: In some cases, low-temperature NMR or IR spectroscopy can be used to observe signals corresponding to the O-acylisourea intermediate. For instance, the C=N stretching frequency in the IR spectrum or the unique chemical shifts of the carbodiimide-derived carbons in the ¹³C NMR spectrum could provide evidence for its formation. mdpi.comresearchgate.net

Trapping Experiments: The reactive intermediate can be "trapped" by adding a highly reactive nucleophile to the reaction mixture, leading to a stable product that confirms the intermediate's structure.

Byproduct Analysis: The most common evidence for the O-acylisourea intermediate comes from the isolation and characterization of its rearrangement product, the N-acylurea. wikipedia.orggoogle.comresearchgate.net The formation of N-(cyclobutanecarbonyl)-N,N'-dicyclohexylurea, for example, is a strong indicator that the corresponding O-acylisourea was formed during the reaction.

High-Resolution Mass Spectrometry (HRMS) is another powerful tool for detecting intermediates. By analyzing the reaction mixture at different time points, it may be possible to detect the mass-to-charge ratio of the protonated O-acylisourea or other transient species. mdpi.com

The table below summarizes the key species involved in the synthesis and their expected characterization data.

| Compound Name | Role in Reaction | Expected ¹H NMR Signals (ppm, qualitative) | Expected ¹³C NMR Signals (ppm, qualitative) | Expected IR Absorption (cm⁻¹) |

| Cyclobutanecarboxylic Acid | Reactant | 10-13 (broad s, COOH), 1.8-3.2 (m, cyclobutyl) | >175 (C=O), 20-40 (cyclobutyl) | 2500-3300 (O-H), 1700 (C=O) |

| Dodecylamine | Reactant | 2.5-2.8 (t, CH₂-N), 0.8-1.6 (m, alkyl chain) | 40-45 (CH₂-N), 14-35 (alkyl chain) | 3300-3400 (N-H) |

| O-acylisourea intermediate | Reactive Intermediate | Complex signals, likely transient and in low concentration | ~170 (C=O), ~160 (N=C-N) | ~1750 (C=O), ~1680 (C=N) |

| N-acylurea | Side Product | Signals for cyclobutyl and dodecyl groups, NH protons | >170 (amide C=O), ~155 (urea C=O) | ~1700 (amide C=O), ~1650 (urea C=O) |

| This compound | Product | 5-6 (broad s, NH), 3.0-3.3 (q, N-CH₂), 0.8-2.5 (m, alkyl chains) | ~173 (C=O), 40-50 (N-CH₂), 14-40 (alkyl chains) | ~3300 (N-H), ~1640 (Amide I), ~1550 (Amide II) |

Advanced Spectroscopic Characterization of N Dodecylcyclobutanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. youtube.comyoutube.com

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. For N-dodecylcyclobutanecarboxamide, the ¹H NMR spectrum would display characteristic signals for the dodecyl chain's terminal methyl group, the numerous methylene (B1212753) groups, the cyclobutane (B1203170) ring protons, and the amide N-H proton. Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbons of the alkyl chain, the cyclobutane ring, and the carbonyl group of the amide.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, allowing for the tracing of adjacent proton networks. For instance, it would show correlations between the protons on the cyclobutane ring and between adjacent methylene groups in the dodecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on their attached, and more easily identifiable, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edunih.gov It is particularly useful for connecting molecular fragments, such as linking the cyclobutane ring to the carbonyl carbon and the N-dodecyl group to the amide functionality. For example, a correlation between the protons on the carbon adjacent to the nitrogen and the carbonyl carbon would confirm the amide linkage.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Amide N-H | ~7.5 (broad) | - | Carbonyl C, Cα of dodecyl |

| Cyclobutane CH-C=O | ~3.0 | ~45 | Carbonyl C |

| Cyclobutane CH₂ | ~1.8-2.2 | ~20-30 | - |

| Carbonyl C=O | - | ~175 | - |

| Dodecyl N-CH₂ | ~3.2 | ~40 | Carbonyl C |

| Dodecyl (CH₂)₁₀ | ~1.2-1.5 | ~22-32 | - |

| Dodecyl CH₃ | ~0.9 | ~14 | - |

Solid-State NMR for this compound Forms

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in their solid forms. rsc.orgpanicnmr.comnih.gov For this compound, which may exist in different crystalline or amorphous forms (polymorphs), ssNMR is invaluable. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. nih.gov These spectra can reveal subtle differences in the packing and conformation of the dodecyl chain and cyclobutane ring in different solid forms, which can influence the material's physical properties.

Isotopic Labeling Studies in this compound Analysis

Isotopic labeling involves the replacement of an atom with its isotope, such as ¹³C for ¹²C or ¹⁵N for ¹⁴N. wikipedia.org This technique can be a powerful tool in NMR analysis. scbt.com For instance, synthesizing this compound with a ¹⁵N-labeled amide group would significantly enhance the sensitivity of ¹⁵N NMR experiments, allowing for precise measurement of couplings between the nitrogen and neighboring protons and carbons. researchgate.net This can provide detailed information about the electronic structure and conformation around the amide bond. Similarly, selective ¹³C labeling at specific positions in the dodecyl chain or cyclobutane ring could help to unambiguously assign complex regions of the ¹³C NMR spectrum. nih.govnih.govrsc.org

Vibrational Spectroscopy (Infrared and Raman) for this compound

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The FTIR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups. The amide group gives rise to several distinct bands: the N-H stretch, typically around 3300 cm⁻¹, and the strong C=O stretch (Amide I band) around 1640 cm⁻¹. The N-H bend (Amide II band) is expected near 1550 cm⁻¹. The long dodecyl chain will produce strong C-H stretching bands in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹. The cyclobutane ring will also have characteristic C-H and C-C vibrations, though these may overlap with other signals.

Raman Spectroscopy, including Surface-Enhanced and Cavity-Enhanced Techniques

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. acs.org While governed by different selection rules, it provides similar information about vibrational modes. The Raman spectrum of this compound would also show the characteristic amide and alkyl C-H vibrations.

Advanced Raman techniques can offer enhanced sensitivity and surface-specific information:

Surface-Enhanced Raman Spectroscopy (SERS): SERS can dramatically enhance the Raman signal of molecules adsorbed onto or very near to a roughened metal surface. nih.govacs.org For this compound, this technique could be used to study its interaction with metallic surfaces or nanoparticles. The orientation of the molecule on the surface can be inferred from which vibrational modes are most enhanced. ethz.chmdpi.com

Cavity-Enhanced Raman Spectroscopy (CERS): CERS techniques utilize an optical cavity to enhance the laser power and the interaction length with the sample, thereby increasing the Raman signal. mdpi.com This method is particularly useful for the analysis of gas-phase samples or for detecting very low concentrations of a substance.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | ~3300 | Medium | Weak |

| Alkyl C-H Stretch | 2850-2960 | Strong | Strong |

| Amide I (C=O Stretch) | ~1640 | Strong | Medium |

| Amide II (N-H Bend) | ~1550 | Medium | Weak |

| Alkyl C-H Bend | ~1465 | Medium | Medium |

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This method is exceptionally sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for determining the absolute configuration of enantiomers in solution. wikipedia.org Because VCD provides detailed 3D structural information, it is frequently used to analyze the stereochemistry of small organic molecules. wikipedia.org

For a molecule like this compound, which possesses chiral centers depending on the substitution pattern of the cyclobutane ring, VCD can be employed to unambiguously assign its absolute stereochemistry. The process involves comparing the experimental VCD spectrum with theoretical spectra generated through ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer. wikipedia.orgnih.gov A match between the experimental spectrum and the calculated spectrum for, as an example, the (R,R)-enantiomer, confirms the absolute configuration of the sample. dtu.dk The VCD spectrum provides information through characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The pattern of these bands is unique to a specific stereoisomer.

While no specific experimental VCD data for this compound is publicly available, the analysis would typically focus on the vibrational bands of the amide group (C=O and N-H stretching) and the C-H stretching modes of the cyclobutane and dodecyl moieties. The relative orientation of these groups, dictated by the molecule's conformation and configuration, would generate a unique VCD signature.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical method used to determine the precise molecular masses of compounds. measurlabs.com Its accuracy allows for the determination of a molecule's elemental composition, distinguishing it from other molecules that may have the same nominal mass. libretexts.org HRMS achieves high resolution by utilizing specialized mass analyzers, and the resulting exact mass measurement is a critical step in identifying unknown compounds or confirming the structure of synthesized molecules. measurlabs.comalgimed.com

For this compound, HRMS would be used to confirm its elemental formula, C₁₇H₃₃NO. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). libretexts.org An experimental measurement within a narrow tolerance (typically <5 ppm) of the calculated value provides strong evidence for the assigned molecular formula. algimed.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₃₃NO |

| Calculated Exact Mass ([M+H]⁺) | 268.26350 u |

| Hypothetical Measured Mass | 268.2633 u |

| Mass Accuracy (ppm) | -0.75 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions selected in a first stage of mass spectrometry are fragmented, and the resulting fragment ions are analyzed in a second stage. nih.govyoutube.com This method provides detailed structural information by revealing how a molecule breaks apart. The fragmentation process is typically induced by collision with an inert gas in a collision cell. youtube.com

In the analysis of this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to fragmentation. Amides commonly fragment via cleavage of the amide (N-CO) bond. unl.ptnih.govrsc.org This characteristic cleavage would result in the formation of specific product ions, allowing for the confirmation of the cyclobutanecarboxamide (B75595) head group and the N-dodecyl tail. The increased basicity of the amide nitrogen due to N-alkylation can influence the fragmentation pathways. osu.edu

| Predicted Fragment Ion | Structure | Calculated m/z | Description |

|---|---|---|---|

| Acylium ion | [C₅H₇CO]⁺ | 83.05 | Loss of neutral dodecylamine (B51217) |

| Dodecylammonium ion | [C₁₂H₂₅NH₃]⁺ | 186.22 | Cleavage of the amide bond |

| Alkyl fragment | [C₁₂H₂₅]⁺ | 169.20 | Loss from the dodecyl chain |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) in Polymer Studies

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry is a soft ionization technique well-suited for the analysis of large molecules like synthetic polymers. wpmucdn.comnih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. nih.govtue.nl MALDI-ToF is used to determine polymer characteristics such as molecular weight distribution, the mass of repeating units, and end-group structure. frontiersin.orgresearchgate.net

While this compound is a small molecule, it could be relevant in polymer studies in several contexts:

Monomer or Chain Terminator: If used as a monomer in a polymerization reaction or as an end-capping agent to control polymer chain length, MALDI-ToF would be used to analyze the resulting polymer. The mass of the this compound unit would be identifiable in the polymer's mass spectrum, either as a repeating unit or as an end group.

Additive or Plasticizer: If used as an additive, it might be detected alongside the polymer, although MALDI is primarily optimized for the large polymer molecules.

Matrix Material: Some studies explore the use of polymers as matrices for the MALDI analysis of low molecular weight compounds to improve reproducibility. rsc.org

The successful MALDI-ToF analysis of polymers is highly dependent on the proper selection of the matrix, cationization agent, and solvent to ensure uniform sample preparation. frontiersin.orgnih.gov

Electronic Spectroscopy and Chiroptical Methods

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum. libretexts.org This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups (chromophores) within the molecule. shu.ac.uk

The this compound molecule contains an amide functional group, which acts as a chromophore. Amides typically exhibit two characteristic electronic transitions:

A weak n → π* transition at a longer wavelength, involving the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to an anti-bonding π* orbital of the carbonyl group. cutm.ac.inslideshare.net

A strong π → π* transition at a shorter wavelength, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. cutm.ac.inslideshare.net

The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity. shu.ac.uk For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

| Electronic Transition | Typical Wavelength Range (nm) | Typical Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|

| n → π | 210 - 230 | 10 - 100 |

| π → π | 180 - 200 | 1,000 - 10,000 |

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. It relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, a plot of the difference in absorbance (ΔA) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For a molecule like this compound, which may possess stereocenters in the cyclobutane ring, ECD could be instrumental in assigning its absolute stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for different possible stereoisomers, the correct absolute configuration can be determined. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.

X-ray Diffraction Techniques for Crystalline this compound

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure

Single-Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering. carleton.edu By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the precise coordinates of each atom in the molecule, leading to an unambiguous elucidation of its molecular structure. carleton.eduncl.ac.ukmdpi.com This technique would definitively establish the conformation of the cyclobutane ring and the dodecyl chain, as well as the geometry of the amide group.

A typical SCXRD experiment would yield a set of crystallographic data, which could be presented in a table similar to the hypothetical one below.

| Parameter | Hypothetical Value for this compound |

| Chemical formula | C17H33NO |

| Formula weight | 267.45 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1112.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.598 |

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. For this compound, PXRD could be used to identify different polymorphic forms, which are different crystalline arrangements of the same molecule. Each polymorph would exhibit a unique PXRD pattern. The technique is also essential for assessing the purity of a crystalline sample.

The data from a PXRD analysis is typically presented as a list of diffraction peak positions (2θ) and their corresponding intensities.

| 2θ (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 5.45 | 16.20 | 100 |

| 10.90 | 8.11 | 45 |

| 16.35 | 5.42 | 80 |

| 21.80 | 4.07 | 65 |

| 27.25 | 3.27 | 30 |

Neutron Diffraction for Hydrogen Atom Localization

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons interact with the atomic nucleus rather than the electrons. This makes neutron diffraction a particularly powerful tool for accurately locating hydrogen atoms.

For this compound, neutron diffraction could provide crucial information about the hydrogen bonding interactions involving the amide N-H group. The precise localization of this hydrogen atom would help in understanding the intermolecular forces that govern the crystal packing. A neutron diffraction study would provide a more complete and accurate picture of the crystal structure, complementing the data obtained from SCXRD.

Advanced Analytical Methodologies for N Dodecylcyclobutanecarboxamide Systems

Chromatographic Separations

Chromatography is the cornerstone of chemical analysis, enabling the separation of components from a mixture. For a compound like N-dodecylcyclobutanecarboxamide, various chromatographic techniques can be utilized depending on the analytical goal, sample matrix, and required sensitivity.

Gas Chromatography (GC) and Green GC Innovations

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and long alkyl chain, this compound would require high temperatures to be sufficiently volatile for GC analysis. The analysis would typically involve injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

Green GC innovations focus on reducing the environmental impact of the analysis. This includes using hydrogen as a carrier gas instead of the more common but non-renewable helium, which can also offer faster analysis times. Other green aspects involve miniaturization of instrumentation to reduce energy consumption and developing methods that require smaller sample and solvent volumes.

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) | A common, low-bleed, non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the analyte through the column. |

| Flow Rate | 1.2 mL/min (constant flow) | Optimized to provide good separation efficiency. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Oven Program | Initial: 150°C, Ramp 1: 15°C/min to 250°C, Ramp 2: 10°C/min to 320°C, Hold: 5 min | A temperature gradient is necessary to elute the high-boiling-point amide effectively. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation; MS for identification. |

Liquid Chromatography (LC) and Advanced LC Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The non-polar dodecyl chain of the molecule would interact strongly with the stationary phase, requiring a significant proportion of organic solvent for elution.

Advanced LC applications for amides often utilize specialized stationary phases. For instance, columns with embedded polar groups (like an amide group) within the alkyl chain of the stationary phase (e.g., C18-Amide) can offer alternative selectivity for polar analytes, including those with amide functionalities. Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique, though it is more applicable to very polar compounds and would likely not be suitable for the highly non-polar this compound.

Table 2: Illustrative Reversed-Phase HPLC Gradient for this compound

| Time (min) | % Water (A) | % Acetonitrile (B) | Rationale |

| 0.0 | 30 | 70 | Starting conditions with high organic content to ensure the analyte is retained but not excessively. |

| 15.0 | 5 | 95 | Gradient increase in organic solvent to elute the strongly retained non-polar analyte. |

| 20.0 | 5 | 95 | Hold at high organic content to ensure complete elution. |

| 20.1 | 30 | 70 | Return to initial conditions to re-equilibrate the column for the next injection. |

| 25.0 | 30 | 70 | End of run. |

Supercritical Fluid Chromatography (SFC) as a Green Analytical Approach

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that uses a supercritical fluid—most commonly carbon dioxide—as the primary mobile phase. SFC is considered a "green" technique because it significantly reduces the consumption of organic solvents compared to HPLC. The use of supercritical CO2, often mixed with a small amount of a polar organic modifier like methanol, provides a mobile phase with low viscosity and high diffusivity, allowing for fast and efficient separations.

This technique bridges the gap between GC and HPLC. For this compound, SFC would be an excellent choice, offering rapid analysis times and reduced solvent waste. The separation can be fine-tuned by adjusting pressure, temperature, and the concentration of the organic modifier.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution. The stationary phase consists of porous particles. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

While SEC is primarily used for the characterization of large molecules like polymers and proteins, it is generally not a suitable technique for the analysis of a small molecule like this compound unless it is part of a polymeric system. If this compound were, for example, an additive in a polymer formulation, SEC could be used to separate the polymer from the small molecule additives. The technique is crucial for determining the molecular weight distribution of polymers.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques combine a separation method with a detection method, providing a powerful tool for both separating and identifying components in a mixture.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of Mass Spectrometry (MS). As the separated components elute from the GC column, they enter the MS ion source, where they are fragmented into ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." This allows for highly confident identification of the compound. For this compound, GC-MS would be the definitive method for its identification in complex matrices, provided the compound is sufficiently volatile and stable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenation of HPLC with MS. It is essential for the analysis of compounds that are not suitable for GC. The eluent from the LC column is introduced into an MS source (such as electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) that is suitable for ionizing molecules from a liquid phase. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it possible to quantify compounds at very low levels in complex samples like biological fluids or environmental extracts. Given the amide group, which can be protonated, positive-ion ESI-LC-MS would be a highly sensitive method for the analysis of this compound.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 281 | [M]+• (Molecular Ion) | The intact molecule radical cation. |

| 156 | [C12H24]+• | Loss of the cyclobutanecarboxamide (B75595) moiety via alpha-cleavage. |

| 126 | [C4H7CONH-CH2]+ | Cleavage of the alkyl chain. |

| 99 | [C4H7CO-NH2]+• | McLafferty rearrangement and subsequent cleavage. |

| 83 | [C6H11]+ | Cyclobutane (B1203170) ring fragment. |

Chemometrics and Data Analysis in this compound Research

Chemometrics utilizes statistical and mathematical methods to extract maximum useful information from chemical data. In the context of this compound research, where complex datasets can be generated from various analytical instruments, chemometrics offers powerful tools for data processing, pattern recognition, and quantitative analysis. While specific applications to this compound are not extensively documented in publicly available literature, the principles of chemometrics are highly applicable to its study.

Multivariate data analysis (MVDA) is a cornerstone of chemometrics, enabling the simultaneous analysis of multiple variables. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly relevant. PCA can be employed to reduce the dimensionality of complex spectral or chromatographic data, identifying underlying patterns and relationships between samples of this compound. This is useful for exploratory data analysis, quality control, and identifying outliers in a set of measurements. For instance, PCA could differentiate batches of this compound based on subtle variations in their analytical profiles.

PLS regression is a predictive modeling technique that can be used to build calibration models for quantifying this compound in various matrices. This is especially advantageous when dealing with complex mixtures where the signal of this compound might be overlapped by interfering compounds. By correlating the analytical data (e.g., spectra) with known concentrations of the analyte, a robust model can be developed for rapid and accurate quantification.

The general workflow for applying chemometrics in a research setting, which could be adapted for this compound, typically involves several key stages as outlined in the table below.

Table 1: General Chemometric Workflow

| Stage | Description | Potential Application for this compound |

|---|---|---|

| Experimental Design | Planning experiments to ensure the collected data is suitable for chemometric analysis. This involves selecting appropriate analytical techniques, number of samples, and calibration strategies. | Designing experiments to study the stability or degradation of this compound under various conditions. |

| Data Acquisition | Collecting data using analytical instruments such as spectrometers (e.g., NIR, Raman) or chromatographs. | Obtaining spectroscopic or chromatographic data from samples containing this compound. |

| Data Pre-processing | Applying mathematical transformations to the raw data to remove or reduce unwanted variations like noise, baseline drift, and scattering effects. | Normalizing and scaling spectral data to correct for instrument variations before building a quantitative model. |

| Model Building | Using chemometric algorithms like PCA or PLS to build a model that describes the relationship between the data and the property of interest. | Developing a PLS model to predict the concentration of this compound in a complex matrix. |

| Model Validation | Assessing the performance and reliability of the developed model using independent test data. This ensures the model is robust and can make accurate predictions for new samples. | Validating the calibration model using a separate set of this compound samples with known concentrations. |

By leveraging these chemometric tools, researchers can gain deeper insights into the properties and behavior of this compound, moving beyond traditional univariate data analysis to a more holistic and informative approach.

Green Analytical Chemistry Principles Applied to this compound Analysis

Green Analytical Chemistry (GAC) aims to develop and utilize analytical methods that reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and promote safety for analysts and the environment. The application of GAC principles is becoming increasingly important across all areas of chemical analysis, including the potential analysis of this compound.

The core principles of GAC can be applied to the entire lifecycle of an analytical method for this compound, from sample collection and preparation to the final determination. A primary focus is on the reduction of solvent consumption, particularly organic solvents that are often toxic and volatile. This can be achieved through the miniaturization of analytical systems, such as using Ultra-High-Performance Liquid Chromatography (UHPLC) instead of traditional High-Performance Liquid Chromatography (HPLC), which uses significantly less solvent. Another approach is the use of alternative, greener solvents like water, ethanol (B145695), or supercritical fluids.

Sample preparation is often the most resource-intensive and waste-generating step in an analytical procedure. Green sample preparation techniques that could be applied to this compound analysis include solid-phase microextraction (SPME) and other microextraction techniques. These methods use very small amounts of extraction phase and can often be performed without any organic solvent, drastically reducing waste.

The development of direct analytical techniques that require minimal or no sample preparation is a key goal of GAC. For a compound like this compound, this could potentially involve the use of spectroscopic methods like Gas Chromatography–Ion Mobility Spectrometry (GC-IMS), which can offer real-time detection with low resource requirements.

The "greenness" of an analytical method can be evaluated using various assessment tools. These metrics provide a semi-quantitative score based on factors like the amount and toxicity of reagents, energy consumption, and waste generated.

Table 2: Application of Green Analytical Chemistry Principles to this compound Analysis

| GAC Principle | Traditional Approach | Greener Alternative for this compound Analysis |

|---|---|---|

| Solvent Reduction | HPLC with large volumes of acetonitrile or methanol. | UHPLC with reduced solvent consumption; use of greener solvents like ethanol or water-based mobile phases. |

| Waste Minimization | Large-scale liquid-liquid extraction for sample cleanup. | Miniaturized techniques like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE). |

| Energy Efficiency | Energy-intensive techniques like Soxhlet extraction. | Use of energy-efficient methods like ultrasound- or microwave-assisted extraction. |

| Automation & Miniaturization | Manual sample processing and injection. | Automated sample preparation and injection systems to reduce reagent use and analyst exposure. |

| Use of Safer Reagents | Use of toxic and hazardous reagents. | Replacement of hazardous reagents with safer alternatives or development of reagent-free methods. |

By integrating these green principles into the analytical methods for this compound, the environmental impact can be significantly reduced while maintaining the required analytical performance. This shift not only contributes to sustainability but also often leads to faster, more efficient, and cost-effective analyses.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Formic acid |

| Methanol |

| Sodium dodecyl sulfate |

| Propylene carbonate |

Computational and Theoretical Studies of N Dodecylcyclobutanecarboxamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic electronic and structural properties of a molecule. For a molecule like N-dodecylcyclobutanecarboxamide, a multi-tiered approach is often employed, balancing computational cost with accuracy.

Ab Initio Methods and Density Functional Theory (DFT) for Electronic Structure

Ab initio methods, derived from first principles without empirical parameters, and Density Functional Theory (DFT), which models electron correlation through a functional of the electron density, are powerful tools for elucidating electronic structure. libretexts.orgresearchgate.net For this compound, these methods are crucial for understanding the distribution of electrons and the nature of the chemical bonds, particularly around the polar amide group and the strained cyclobutane (B1203170) ring.

DFT calculations can predict a range of electronic properties. google.comresearchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For amides, DFT can also accurately model the partial double bond character of the C-N bond, which is a result of resonance and influences the planarity of the amide group. ut.ee

Table 1: Comparison of Computational Methods for Electronic Structure

| Method | Principles | Common Applications | Advantages | Limitations |

| Ab Initio (e.g., Hartree-Fock) | Solves the Schrödinger equation without empirical data. libretexts.org | Benchmarking, small molecule properties. | High accuracy, theoretically sound. researchgate.net | Computationally expensive, limited to smaller systems. libretexts.org |

| Density Functional Theory (DFT) | Uses electron density to calculate energy. google.com | Geometries, reaction energies, electronic properties. google.compnas.org | Good balance of accuracy and cost. | Accuracy depends on the chosen functional. scispace.com |

Semi-Empirical Methods and Molecular Mechanics for Conformational Analysis

The conformational flexibility of the long N-dodecyl chain presents a significant computational challenge. Exploring the vast potential energy surface to find stable conformers is often impractical with high-level ab initio or DFT methods alone. libretexts.org This is where more computationally efficient methods become essential.

Semi-empirical methods, which use parameters derived from experimental data to simplify the calculations, offer a significant speed advantage over ab initio techniques. nih.govucsb.edu They are well-suited for preliminary conformational searches of large molecules. researchgate.netscispace.com

Molecular Mechanics (MM) methods go a step further by treating molecules as a collection of atoms interacting through a classical force field. libretexts.org MM is extremely fast and ideal for exploring the conformational landscape of the flexible dodecyl chain, identifying low-energy structures that can then be refined using higher-level DFT or ab initio calculations. ucsb.edu The interplay between the rigid cyclobutane ring and the flexible dodecyl tail, connected by the conformationally important amide bond, can be efficiently mapped using these techniques. ut.eeharvard.edu

Prediction of Spectroscopic Parameters (e.g., NMR shielding constants, IR vibrational frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) shielding constants and Infrared (IR) vibrational frequencies. nih.gov

For this compound, DFT can predict the 1H and 13C NMR chemical shifts for the distinct environments of the cyclobutane ring, the amide group, and the various methylene (B1212753) groups along the dodecyl chain. acs.org These predictions are crucial for assigning experimental spectra and confirming the molecular structure.

Similarly, calculating the vibrational frequencies helps in assigning the peaks in an IR spectrum. acs.org For this molecule, key predicted vibrations would include the amide I (primarily C=O stretch), amide II (N-H bend and C-N stretch), and amide A (N-H stretch) bands, as well as the characteristic C-H stretching and bending modes of the cyclobutane and dodecyl groups. nih.govresearchgate.net

Table 2: Predicted Characteristic IR Frequencies for this compound Moieties

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H Stretch (Amide A) | 3300–3500 researchgate.net |

| Amide (C=O) | C=O Stretch (Amide I) | 1630–1700 nih.govacs.org |

| Amide (C-N/N-H) | N-H Bend / C-N Stretch (Amide II) | 1470–1570 researchgate.net |

| Alkyl (C-H) | C-H Stretch | 2850–2960 |

| Cyclobutane | Ring Puckering / C-H Bends | ~800–1200 |

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational dynamics of molecules.

All-Atom and Coarse-Grained Simulations of this compound

MD simulations model the movement of atoms over time by solving Newton's equations of motion. For this compound, two main types of MD simulations are applicable:

All-Atom (AA) Simulations: In this approach, every atom in the molecule and its environment (e.g., solvent) is explicitly represented. AA simulations provide a high-resolution view of molecular motion, capturing detailed interactions like hydrogen bonding involving the amide group and the subtle dynamics of the cyclobutane ring. mdpi.comnih.gov However, they are computationally intensive, limiting the accessible simulation timescales. nih.gov

Understanding Reactivity and Dynamics through Computational Models

Computational models, particularly those combining quantum mechanics with molecular mechanics (QM/MM), are powerful tools for studying chemical reactions. For this compound, a key reaction of interest is the hydrolysis of the amide bond. mdpi.com

In a QM/MM simulation of amide hydrolysis, the reacting atoms (the amide group and the attacking water molecule) would be treated with a high-level QM method like DFT, while the rest of the large molecule and the solvent would be treated with a computationally cheaper MM force field. This approach allows for the accurate modeling of bond breaking and forming events while keeping the simulation computationally tractable. ucsb.edu Such models can elucidate the reaction mechanism, identify transition states, and calculate activation energies, providing a deep understanding of the molecule's chemical stability and reactivity. pnas.orgresearchgate.net Studies on related amide systems have shown that the reaction rate is significantly influenced by the molecular features of the acid and amine partners. pnas.org

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific published research on the computational and theoretical studies of the chemical compound this compound. As a result, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline focusing on this specific molecule.

The required sections for the article were:

Integration of Deep Learning and Artificial Intelligence in this compound Modeling

While extensive information is available on the general methodologies for these computational chemistry topics, their direct application to this compound is not documented in the accessible literature.

General findings on related structures and methods include:

Theoretical Studies of Reaction Mechanisms: Computational studies frequently model reaction mechanisms for related compounds like N-acyloxy-N-alkoxyamides to understand their reactivity with bionucleophiles. arkat-usa.orgumich.edu These studies calculate activation energies and model transition states to predict reaction pathways, often employing density functional theory (DFT). nih.govwuxiapptec.com For instance, the activation energy for SN2 reactions at the amide nitrogen is highly dependent on the substituents, with N-alkyl groups generally leading to higher activation barriers compared to N-alkoxy groups. arkat-usa.orgumich.edu The conversion of amides to esters catalyzed by nickel, for example, has been shown through DFT calculations to proceed via a rate-determining oxidative addition step. nih.gov

Exploration of Potential Energy Surfaces (PES): The exploration of potential energy surfaces is a fundamental aspect of computational chemistry used to understand molecular stability and reaction pathways. researchgate.net Studies on related ring systems, such as cyclobutadiene (B73232) and the cyclobutane radical cation, have utilized ab initio molecular orbital calculations and coupled-cluster methods to explore their potential energy surfaces. researchgate.netacs.orgacs.org These investigations help in understanding the geometry, stability, and interconversion of different isomers. researchgate.net For example, the photochemistry of cyclobutanone (B123998) has been studied by computing its potential energy surfaces to map the dynamics after photoexcitation. aip.org

Integration of Deep Learning and Artificial Intelligence: Deep learning and artificial intelligence are increasingly being applied in chemistry for tasks like predicting reaction yields and discovering new molecules. mdpi.comnih.govacs.org Machine learning models, including deep neural networks, are used to predict the outcomes of reactions, such as amide coupling, by learning from large datasets. nih.govrsc.orgchemrxiv.org These models can automatically extract relevant features from molecular structures to make predictions, supplementing or replacing traditional computational methods. mdpi.comacs.org However, the accuracy of these models is highly dependent on the quality and size of the training data available for specific reaction classes. nih.gov

Without specific studies on this compound, any attempt to create the requested article would involve extrapolating from these general principles and related compounds, which would not meet the required standards of scientific accuracy and specificity for the target molecule.

Crystal Engineering and Solid State Chemistry of N Dodecylcyclobutanecarboxamide

Principles of Crystal Engineering Applied to N-dodecylcyclobutanecarboxamide

The molecular structure of this compound, featuring a cyclobutane (B1203170) ring, a secondary amide group, and a long alkyl chain, provides a unique platform for crystal engineering. The interplay of different intermolecular forces governs the packing of these molecules in the solid state, ultimately determining the material's properties.

The crystal structure of this compound is primarily dictated by a hierarchy of intermolecular interactions. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), promoting the formation of robust hydrogen-bonding networks. These interactions are highly directional and play a crucial role in the primary assembly of the molecules.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kJ/mol) | Role in Crystal Packing |

| N-H···O=C Hydrogen Bond | Amide N-H and C=O | 20-40 | Primary structural motif, formation of chains or sheets |

| van der Waals Forces | Dodecyl chains | 5-10 per CH2 group | Close packing of alkyl chains, formation of lamellar structures |

| C-H···O Interactions | Cyclobutane C-H and Amide C=O | 2-8 | Fine-tuning of molecular arrangement |

Achieving control over the molecular organization in the crystalline state of this compound allows for the tuning of its material properties. This can be accomplished by systematically varying crystallization conditions such as solvent, temperature, and the introduction of co-forming molecules. The goal is to guide the self-assembly process towards a specific, desired crystal structure. rsc.org

For instance, the use of different solvents can lead to the formation of solvates or influence the predominant intermolecular interactions, resulting in different polymorphs. The understanding of structure-property relationships is key to modern crystal engineering, enabling the creation of solids with desired functionalities. rsc.org

Multi-Component Crystalline Materials Featuring this compound

The versatility of this compound extends to its ability to form multi-component crystalline materials. These materials, such as cocrystals and coordination polymers, offer a pathway to new materials with enhanced or novel properties.

Cocrystals are multi-component crystals in which all components are solid under ambient conditions and are held together by non-covalent interactions. nih.govnih.gov this compound, with its hydrogen bonding capabilities, is an excellent candidate for forming cocrystals with other molecules, known as coformers. The selection of a suitable coformer is crucial and is often guided by the principles of hydrogen bond complementarity.

The formation of cocrystals can be achieved through various methods, including solid-state grinding, solution crystallization, and reaction cocrystallization. nih.gov Characterization of these new solid phases is typically performed using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Table 2: Hypothetical Cocrystals of this compound and Their Potential Properties

| Coformer | Potential Interaction | Expected Property Modification |

| Adipic Acid | Carboxylic acid-amide hydrogen bonding | Increased melting point, altered solubility |

| 4,4'-Bipyridine | N-H···N hydrogen bonding | Formation of extended networks, potential for guest inclusion |

| Hydroquinone | O-H···O=C hydrogen bonding | Modified optical properties |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.orgberkeley.edu While this compound itself may not act as a primary ligand for MOF construction due to the lack of strong coordinating groups for metal ions, it could potentially be incorporated into MOFs in several ways. It could be functionalized with coordinating groups to act as a ligand, or it could be encapsulated within the pores of a pre-synthesized MOF as a guest molecule. Such integration could be used to modify the properties of the MOF, for instance, by altering its hydrophobicity or by introducing specific functionalities.

Hydrogen-Bonded Organic Frameworks (HOFs) are another class of porous materials where the building blocks are connected solely by hydrogen bonds. rsc.orgnih.govrsc.org The strong hydrogen-bonding ability of the amide group in this compound makes it a potential building block for the construction of HOFs. The long dodecyl chains could act as space-filling components, influencing the pore size and shape of the resulting framework.

Polymer Chemistry and Material Design with N Dodecylcyclobutanecarboxamide

Functional Polymers and Composites Derived from N-dodecylcyclobutanecarboxamide

Chemical Recycling of Polymers Containing this compound Derivatives

The chemical recycling of polymers is a critical area of research aimed at creating a circular economy for plastic materials. This process involves the conversion of polymer waste back into its constituent monomers or other valuable chemical feedstocks through chemical reactions. bohrium.comvulcanchem.com These recovered materials can then be used to produce new, high-quality polymers, reducing the reliance on virgin fossil fuel-based resources and mitigating plastic pollution. Common methods for chemical recycling include hydrolysis, methanolysis, and glycolysis, particularly for condensation polymers like polyesters and polyamides. ontosight.ai

While specific research on the chemical recycling of polymers derived directly from this compound is not extensively documented, the principles of polyamide recycling can be applied. Polyamides, a class of polymers characterized by repeating amide linkages, can be synthesized using monomers containing both amine and carboxylic acid functionalities, or by reacting a diamine with a dicarboxylic acid. A hypothetical polymer incorporating this compound derivatives could potentially be broken down into its original monomers.

The general process for the chemical recycling of polyamides involves breaking the amide bonds that form the polymer backbone. This is typically achieved through hydrolysis, where the polymer is treated with water, often at elevated temperatures and pressures, and sometimes in the presence of an acid or base catalyst. The reaction cleaves the amide bonds, yielding the original dicarboxylic acid and diamine monomers.

Table 1: General Conditions for Polyamide Chemical Recycling

| Parameter | Condition | Purpose |

| Recycling Method | Hydrolysis | To break the amide bonds in the polymer chain. |

| Reagent | Water (steam) | Acts as the cleaving agent. |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | To accelerate the rate of the hydrolysis reaction. |

| Temperature | 200-300°C | To provide the necessary energy for bond cleavage. |

| Pressure | 1-2 MPa | To maintain water in its liquid or supercritical state. |

Once the monomers are recovered and purified, they can be re-polymerized to produce new polyamide materials with properties comparable to the original polymer. This closed-loop recycling process is a key advantage of chemical recycling over mechanical recycling, which often results in a degradation of material properties. The presence of the dodecyl group in this compound-based polymers might require specific purification steps to separate it from the monomer stream, but the fundamental chemistry of amide bond cleavage would remain the same.

Fabrication and Characterization of this compound-based Nanomaterials

The unique structural features of cyclobutane (B1203170) derivatives, such as their rigid four-membered ring, make them interesting building blocks for the construction of novel nanomaterials. bohrium.comontosight.ai The incorporation of a long alkyl chain, such as the dodecyl group in this compound, can introduce self-assembly properties, making these molecules candidates for the bottom-up fabrication of ordered nanostructures.

Synthesis of Nanowires, Microspheres, and Carbon Nanotubes

While the direct synthesis of nanowires, microspheres, and carbon nanotubes using this compound is an area of emerging research, the principles of self-assembly and template-directed synthesis provide a framework for how this might be achieved.

Nanowires and Microspheres: Long-chain amides have been shown to act as structure-directing agents in the synthesis of certain nanomaterials. nih.gov The this compound molecule possesses both a rigid cyclobutane head group and a flexible dodecyl tail, a combination that is conducive to the formation of micelles, vesicles, or other ordered aggregates in solution. Under specific conditions of concentration, temperature, and solvent, these aggregates could serve as templates for the formation of nanowires or microspheres. For instance, the molecules might self-assemble into long, cylindrical micelles that could then be stabilized to form nanowires. Alternatively, they could form spherical aggregates that could be used to create microspheres.

Table 2: Potential Self-Assembled Structures of this compound

| Nanostructure | Formation Principle | Potential Application |

| Nanowires | Self-assembly into cylindrical micelles | Nanoelectronics, sensors |

| Microspheres | Aggregation into spherical structures | Drug delivery, catalysis |

| Organogels | Entanglement of self-assembled fibers | Controlled release, templating |

Carbon Nanotubes: The role of this compound in the synthesis of carbon nanotubes (CNTs) would likely be as a surfactant or dispersing agent. The dodecyl tail is hydrophobic and could interact with the surface of the CNTs, while the more polar cyclobutane-amide head group would provide solubility in a given solvent. This would allow for the debundling and dispersion of CNTs, which is a crucial step for their incorporation into composite materials and for their use in many applications.

Applications in Microelectromechanical Systems (MEMS)

Microelectromechanical Systems (MEMS) are miniaturized devices that integrate mechanical and electrical components. taylorandfrancis.com Polymers are increasingly being used in MEMS fabrication due to their low cost, light weight, and tunable properties. taylorandfrancis.com Polymers can be used as structural materials, sacrificial layers, or as functional coatings.

Polymers derived from cyclobutane-containing monomers are known for their rigidity and thermal stability. nih.gov A hypothetical polymer synthesized from this compound could offer a unique combination of properties for MEMS applications. The rigid cyclobutane backbone would provide mechanical robustness, while the long dodecyl side chains could be used to tailor the surface properties of the material, such as hydrophobicity or lubricity.

Table 3: Potential Roles of this compound-based Polymers in MEMS

| MEMS Component | Potential Function of Polymer | Benefit |

| Structural Layer | Provide mechanical support | High rigidity and thermal stability from cyclobutane rings. |

| Functional Coating | Modify surface properties (e.g., reduce stiction) | Tunable hydrophobicity from dodecyl chains. |

| Actuator Material | Respond to a stimulus (e.g., temperature, pH) | Potential for creating smart materials by modifying the amide group. |

For example, a thin film of such a polymer could be used as a low-friction coating on moving parts within a MEMS device to reduce wear and improve reliability. The ability to functionalize the amide group or the cyclobutane ring could also allow for the development of "smart" polymers that respond to specific environmental stimuli, which could be used to create MEMS-based sensors or actuators. Further research into the polymerization of this compound and the characterization of the resulting polymer's properties will be necessary to fully realize its potential in MEMS applications.

Catalytic Applications Involving N Dodecylcyclobutanecarboxamide

N-dodecylcyclobutanecarboxamide as a Component in Catalyst Design

Extensive literature searches have revealed no specific documented instances of this compound being utilized as a component in catalyst design. The following subsections detail the lack of available information in specialized catalytic fields.

Design of Water-Compatible Catalysts

No research findings or publications are available that detail the design or use of this compound in the development of water-compatible catalysts. The influence of its long alkyl chain and amide functionality on catalytic activity in aqueous media remains an uninvestigated area of research.

Mechanistic Studies of Catalytic Reactions

Consistent with the absence of its application in catalyst design, there are no mechanistic studies of catalytic reactions involving this compound.

Elucidation of Catalytic Cycles and Intermediates

There is no available data on catalytic cycles or reaction intermediates involving this compound. Such studies are contingent on the compound first being identified as a viable catalyst or catalyst component.

Role of Transport Phenomena in Catalytic Performance

The role of transport phenomena in the catalytic performance of this compound has not been studied, as there are no known catalytic systems in which it is employed.

Future Research Directions and Emerging Paradigms for N Dodecylcyclobutanecarboxamide

Integration of Advanced Manufacturing Processes

The pharmaceutical and chemical industries are undergoing a shift from traditional batch processing to more agile and efficient advanced manufacturing techniques. rsc.orgresearchgate.net For a molecule like N-dodecylcyclobutanecarboxamide, these modern approaches could offer significant advantages in terms of process control, scalability, and cost-effectiveness.

Continuous manufacturing, a cornerstone of advanced manufacturing, involves an uninterrupted production sequence, which can lead to higher yields, reduced waste, and more consistent product quality compared to batch methods. researchgate.net This approach is particularly beneficial for multistep syntheses that might be required for complex molecules incorporating both a long alkyl chain and a strained cyclobutane (B1203170) ring. Furthermore, advanced manufacturing often incorporates Process Analytical Technology (PAT), which allows for real-time monitoring and control of critical process parameters, ensuring the final product meets stringent specifications. rsc.org Technologies such as additive manufacturing, or 3D printing, are also emerging as powerful tools for creating customized reactors and other process equipment that could be tailored for the specific needs of this compound synthesis. researchgate.net

A hypothetical continuous process for this compound could involve the sequential addition of reagents in a flow reactor system, with in-line purification and analysis steps. This would stand in contrast to the discrete steps of a traditional batch synthesis.

| Parameter | Traditional Batch Manufacturing | Advanced Continuous Manufacturing |

| Process Flow | Sequential, discrete steps | Uninterrupted, continuous flow |

| Process Control | Offline testing, delayed adjustments | Real-time monitoring (PAT), immediate control |

| Scalability | Often requires process redesign | More readily scalable by extending run time |

| Footprint | Large, dedicated equipment | Smaller, more flexible footprint |

| Waste Generation | Higher due to transfers and cleaning | Minimized through process optimization |

This table provides a comparative overview of traditional and advanced manufacturing paradigms relevant to the synthesis of complex organic molecules.

High-Throughput Screening and Automated Synthesis

The discovery and optimization of molecules with desired properties are being revolutionized by high-throughput screening (HTS) and automated synthesis. researchgate.net These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of lead candidates for various applications. researchgate.net For a molecule like this compound, these techniques could be employed to explore the impact of structural modifications on its physical and chemical properties.

Automated synthesis platforms can systematically vary the length of the alkyl chain, the substitution pattern on the cyclobutane ring, or even replace the cyclobutane with other cyclic structures. rsc.org This allows for the creation of a diverse library of related amides. Subsequently, HTS methods can be used to rapidly screen these libraries for specific characteristics, such as solubility, thermal stability, or self-assembly behavior. expresspolymlett.com This combination of automated synthesis and HTS is a powerful tool for establishing structure-property relationships. rsc.org For instance, a library of N-alkylcyclobutanecarboxamides with varying alkyl chain lengths could be synthesized and screened to understand how chain length influences melting point or solubility in different solvents.

| Alkyl Chain Length | Predicted Melting Point Trend | Predicted Solubility in Nonpolar Solvents |

| C4 (Butyl) | Lower | Higher |

| C8 (Octyl) | Intermediate | Intermediate |

| C12 (Dodecyl) | Higher | Lower |

| C16 (Hexadecyl) | Highest | Lowest |

This interactive data table illustrates a hypothetical structure-property relationship that could be investigated using high-throughput screening for a series of N-alkylcyclobutanecarboxamides.

Interdisciplinary Research with this compound in Bio-Inspired Systems (excluding direct biological/clinical applications)

The unique combination of a flexible long alkyl chain and a rigid cyclobutane ring in this compound makes it an interesting candidate for interdisciplinary research in bio-inspired materials. Nature often utilizes molecules with both flexible and rigid components to create complex, functional structures. nih.govresearchgate.net

The long dodecyl chain can drive self-assembly through van der Waals interactions, similar to how lipids form membranes. mdpi.com The amide group can participate in hydrogen bonding, providing directionality and strength to the assembled structures. rsc.org This self-assembly could lead to the formation of novel materials like organogels or liquid crystals. mdpi.com

The cyclobutane ring, a strained four-membered ring, can act as a mechanophore. duke.edunih.govacs.org Mechanophores are molecular units that can undergo a chemical transformation in response to mechanical stress. duke.edunih.govacs.org The incorporation of cyclobutane moieties into polymers has been shown to create stress-responsive materials that can, for example, change color or self-heal when subjected to force. duke.edunih.govacs.org Research in this area could explore how the this compound motif, when incorporated into a polymer backbone, influences the mechanical properties and responsiveness of the resulting material. Such bio-inspired, mechanically responsive materials could find applications in areas like soft robotics or smart coatings. nih.gov

| Structural Feature | Potential Role in Bio-Inspired Materials | Natural Analogue |

| N-Dodecyl Chain | Drives self-assembly via hydrophobic interactions | Lipid tails in cell membranes |

| Amide Group | Directs assembly through hydrogen bonding | Peptide bonds in proteins |

| Cyclobutane Ring | Acts as a mechanophore for stress response | Cross-linked protein domains in resilient tissues nih.gov |

This table outlines the potential roles of the different structural components of this compound in the design of bio-inspired materials.

Development of Sustainable Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. researchgate.netrsc.org For the synthesis of this compound, several sustainable approaches can be envisioned for both the formation of the amide bond and the construction of the cyclobutane ring.

The synthesis of the cyclobutane ring can also be approached through more sustainable methods. Photochemical [2+2] cycloadditions, which use light to drive the reaction, are an atom-economical way to form four-membered rings. bris.ac.ukacs.orgresearchgate.netnih.gov The use of visible-light photocatalysis, in particular, offers a greener alternative to high-energy UV light and can often be performed under milder conditions with greater selectivity. acs.org Research into photocatalytic methods for the synthesis of substituted cyclobutanes is an active area that could provide a sustainable pathway to the cyclobutanecarboxamide (B75595) core. bris.ac.ukacs.orgresearchgate.netnih.gov